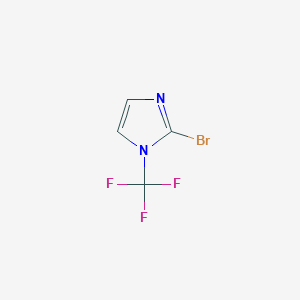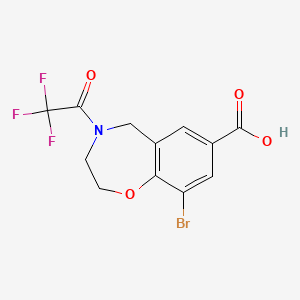
9-bromo-4-(2,2,2-trifluoroacetyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-bromo-4-(2,2,2-trifluoroacetyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid is a complex organic compound that belongs to the class of benzoxazepines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-4-(2,2,2-trifluoroacetyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of a benzoxazepine derivative, followed by the introduction of the trifluoroacetyl group and the carboxylation of the resulting intermediate. The reaction conditions often include the use of solvents such as toluene and dichloromethane, and the reactions are carried out under controlled temperatures and reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
9-bromo-4-(2,2,2-trifluoroacetyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The trifluoroacetyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazepine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-bromo-4-(2,2,2-trifluoroacetyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development and therapeutic applications.
Industry
In industry, the compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in various industrial sectors.
Mecanismo De Acción
The mechanism of action of 9-bromo-4-(2,2,2-trifluoroacetyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid involves its interaction with specific molecular targets. The bromine and trifluoroacetyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-2-cyanoaniline
- 5-bromo-1H-indazole-3-amine
Uniqueness
Compared to similar compounds, 9-bromo-4-(2,2,2-trifluoroacetyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid is unique due to the presence of the trifluoroacetyl group and the benzoxazepine core
Propiedades
Fórmula molecular |
C12H9BrF3NO4 |
|---|---|
Peso molecular |
368.10 g/mol |
Nombre IUPAC |
9-bromo-4-(2,2,2-trifluoroacetyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid |
InChI |
InChI=1S/C12H9BrF3NO4/c13-8-4-6(10(18)19)3-7-5-17(1-2-21-9(7)8)11(20)12(14,15)16/h3-4H,1-2,5H2,(H,18,19) |
Clave InChI |
YTEQAZOGHIWYQG-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(CN1C(=O)C(F)(F)F)C=C(C=C2Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers](/img/structure/B13496643.png)
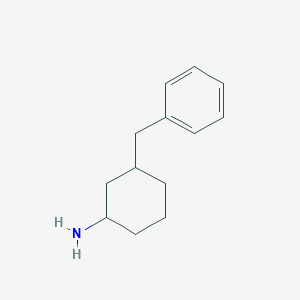



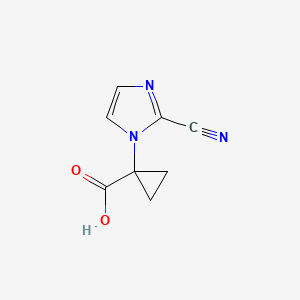
![2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers](/img/structure/B13496691.png)
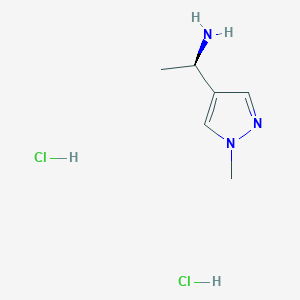
![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13496697.png)
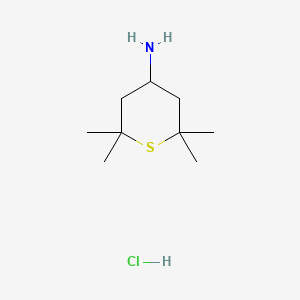
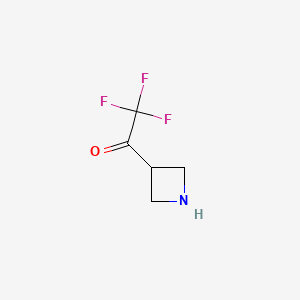
![1-[5-Amino-2-(2,2-difluoroethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496711.png)
